molecular formula C12H11N3O3 B11616337 4-[(E)-(3,5-dimethyl-1,2-oxazol-4-yl)diazenyl]benzoic acid

4-[(E)-(3,5-dimethyl-1,2-oxazol-4-yl)diazenyl]benzoic acid

Cat. No.: B11616337
M. Wt: 245.23 g/mol
InChI Key: OURHBHSLVNVZAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(1E)-2-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)DIAZEN-1-YL]BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes a benzoic acid moiety linked to a diazenyl group and a dimethyl-oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include dimethylamine, acetic anhydride, and various catalysts to facilitate the formation of the oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[(1E)-2-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)DIAZEN-1-YL]BENZOIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

4-[(1E)-2-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)DIAZEN-1-YL]BENZOIC ACID has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(1E)-2-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)DIAZEN-1-YL]BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1E)-2-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)DIAZEN-1-YL]BENZOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C12H11N3O3

Molecular Weight

245.23 g/mol

IUPAC Name

4-[(3,5-dimethyl-1,2-oxazol-4-yl)diazenyl]benzoic acid

InChI

InChI=1S/C12H11N3O3/c1-7-11(8(2)18-15-7)14-13-10-5-3-9(4-6-10)12(16)17/h3-6H,1-2H3,(H,16,17)

InChI Key

OURHBHSLVNVZAM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)N=NC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.